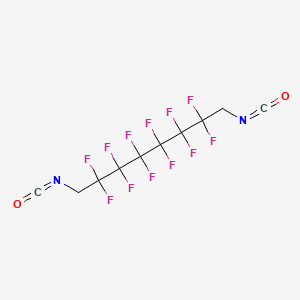
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-diisocyanatooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-diisocyanatooctane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms and two isocyanate groups, making it highly reactive and useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a fluorinated alcohol with phosgene to form the corresponding chloroformate, which is then treated with ammonia to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized temperature and pressure conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-diisocyanatooctane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and catalysts such as tertiary amines or metal complexes. Reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include fluorinated ureas, urethanes, and other derivatives that retain the fluorinated backbone of the original compound .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-diisocyanatooctane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.
Biology: Employed in the modification of biomolecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-diisocyanatooctane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The fluorinated backbone enhances the compound’s stability and resistance to degradation, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-octanedioic acid diamide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-diisocyanatooctane is unique due to its dual isocyanate groups and extensive fluorination. This combination imparts high reactivity and stability, making it distinct from other fluorinated compounds .
Properties
CAS No. |
83354-58-9 |
|---|---|
Molecular Formula |
C10H4F12N2O2 |
Molecular Weight |
412.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-diisocyanatooctane |
InChI |
InChI=1S/C10H4F12N2O2/c11-5(12,1-23-3-25)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)2-24-4-26/h1-2H2 |
InChI Key |
JHNIRTCWQCZZEL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(CN=C=O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















